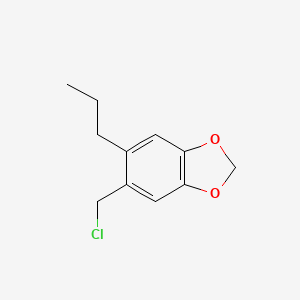

5-(Chloromethyl)-6-propyl-1,3-benzodioxole

Descripción general

Descripción

5-(Chloromethyl)-6-propyl-1,3-benzodioxole: is an organic compound that belongs to the class of benzodioxoles Benzodioxoles are characterized by a benzene ring fused with a dioxole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-6-propyl-1,3-benzodioxole typically involves the chloromethylation of 6-propyl-1,3-benzodioxole. This can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processing to enhance efficiency and yield. This method allows for better control of reaction parameters and can be scaled up for large-scale production.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) undergoes nucleophilic substitution under basic or acidic conditions, forming derivatives through displacement of the chlorine atom.

Hydrolysis to Alcohol

Reaction with water under controlled acidic or basic conditions yields the corresponding alcohol (5-(hydroxymethyl)-6-propyl-1,3-benzodioxole). This is a key step in synthesizing heliotropin (piperonal), a fragrance compound.

Example :

-

Conditions : Hexamine and aqueous acetic acid at 90°C for 6 hours .

-

Mechanism : SN2 displacement facilitated by hexamine, forming an intermediate complex that hydrolyzes to release the alcohol .

Reaction with Amines

The chloromethyl group reacts with amines to form secondary or tertiary amines.

Example :

-

Conditions : Hydrazine derivatives in toluene with HCl at reflux .

-

Product : Hydrazone intermediates used in benzodiazepine synthesis .

Elimination Reactions

Under strong basic conditions, elimination reactions produce alkenes.

Example :

-

Conditions : Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents .

-

Product : Formation of 5-vinyl-6-propyl-1,3-benzodioxole via dehydrohalogenation.

Cyclization Reactions

The compound participates in cyclization to form heterocyclic structures.

Pictet-Spengler Reaction

Used to synthesize dihydro-2,3-benzodiazepines:

Mitsunobu Cyclization

A one-step process to form benzodiazepine intermediates:

Mechanistic Insights

-

SN2 Pathway : Dominates in polar aprotic solvents (e.g., DMSO), with inversion of configuration at the chloromethyl carbon .

-

Acid-Catalyzed Pathways : Enhance electrophilicity of the chloromethyl group, facilitating nucleophilic attack .

-

Steric Effects : The propyl group at position 6 slightly hinders nucleophilic access, requiring optimized reaction times .

Aplicaciones Científicas De Investigación

Organic Synthesis

The chloromethylation of substituted benzenes is a critical reaction in organic synthesis. The process allows for the introduction of chloromethyl groups into aromatic compounds, which can then be transformed into various functional groups. This versatility is crucial for the development of fine chemicals used in pharmaceuticals and agrochemicals.

Chloromethylation Process

- Reagents : The typical reagents used include paraformaldehyde and hydrogen chloride.

- Conditions : The reaction can be conducted under mild conditions to minimize by-product formation and enhance yield.

- Applications : The resulting chloromethylated compounds can be further functionalized to produce valuable intermediates like piperonylbutoxide and heliotropin .

Pharmaceutical Applications

5-(Chloromethyl)-6-propyl-1,3-benzodioxole has been explored for its potential as an active pharmaceutical ingredient (API) due to its structural properties that may confer biological activity.

Case Study: Piperonylbutoxide Synthesis

- Process : This compound can be converted into piperonylbutoxide, a common insecticide synergist that enhances the efficacy of other insecticides.

- Significance : Piperonylbutoxide is widely used in pest control formulations, highlighting the commercial importance of this compound in agriculture .

Research indicates that derivatives of benzodioxole structures exhibit notable biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

- Compounds related to benzodioxole have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that certain derivatives possess significant antimicrobial properties comparable to established antibiotics .

| Compound Name | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | MRSA |

| 4-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamide | <10 | E. coli |

Anticancer Potential

Molecular docking studies suggest that this compound derivatives may interact effectively with cancer-related targets, indicating their potential as anticancer agents .

Agrochemical Applications

The compound's role extends to agrochemicals where it serves as a precursor for synthesizing various pesticides.

Insecticidal Properties

Research has shown that benzodioxole derivatives exhibit larvicidal activity against mosquito larvae such as Aedes aegypti. This property is essential for developing safer insecticides with lower toxicity to non-target organisms.

| Compound Name | LC50 (μM) | LC90 (μM) |

|---|---|---|

| This compound | TBD | TBD |

| Control (Temephos) | 10.94 | TBD |

Analytical Applications

The compound can be analyzed using high-performance liquid chromatography (HPLC), which is crucial for quality control in pharmaceutical formulations.

HPLC Methodology

Mecanismo De Acción

The mechanism of action of 5-(Chloromethyl)-6-propyl-1,3-benzodioxole involves its ability to undergo various chemical reactions due to the presence of the chloromethyl group. This group can participate in nucleophilic substitution, oxidation, and reduction reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications of its derivatives.

Comparación Con Compuestos Similares

5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine: Similar structure with a different ring fusion.

6-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine: Another benzodioxole derivative with a different substitution pattern.

5-(Bromomethyl)-6-propyl-1,3-benzodioxole: Bromine instead of chlorine as the halogen substituent.

Uniqueness: 5-(Chloromethyl)-6-propyl-1,3-benzodioxole is unique due to its specific substitution pattern and the presence of the propyl group, which can influence its reactivity and applications. The chloromethyl group provides a versatile site for further chemical modifications, making it a valuable intermediate in various synthetic pathways.

Actividad Biológica

5-(Chloromethyl)-6-propyl-1,3-benzodioxole (C11H13ClO2) is a synthetic compound with notable biological activities. This article discusses its mechanisms of action, pharmacological properties, and potential therapeutic applications based on diverse research findings.

The biological activity of this compound involves several mechanisms:

- Monoamine Oxidase Inhibition : The compound exhibits inhibitory effects on monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as serotonin and dopamine. This inhibition leads to increased levels of these neurotransmitters in the brain, which may contribute to antidepressant effects .

- Antioxidant Activity : Research indicates that this compound possesses antioxidant properties, which help mitigate oxidative stress in neuronal cells. This effect is crucial for neuroprotection and may prevent neurodegenerative diseases .

- Neuroprotective Effects : In vitro studies have shown that this compound protects neuronal cells from glutamate-induced toxicity and reduces apoptosis .

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Neuroprotective | Protects against glutamate-induced cell death and oxidative stress |

| Antioxidant | Scavenges free radicals and reduces oxidative damage |

| MAO Inhibition | Increases levels of serotonin and dopamine by inhibiting their degradation |

Neuroprotective Properties

A study conducted on SH-SY5Y neuroblastoma cells demonstrated that treatment with this compound significantly reduced cell death induced by oxidative stressors. The compound was administered at varying concentrations, showing a dose-dependent protective effect .

Antioxidant Activity

In a separate investigation, the antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The results indicated that the compound effectively scavenged free radicals, suggesting potential applications in preventing oxidative damage in neurological disorders .

Clinical Implications

The implications of these findings suggest that this compound could be explored as a therapeutic agent for conditions such as Parkinson's disease and depression due to its ability to enhance neurotransmitter levels while providing neuroprotection.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it can cross the blood-brain barrier effectively. This property is essential for its neuroactive effects. Studies have shown that the compound exhibits a half-life suitable for therapeutic applications but requires further investigation to optimize dosage regimens .

Propiedades

IUPAC Name |

5-(chloromethyl)-6-propyl-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-2-3-8-4-10-11(14-7-13-10)5-9(8)6-12/h4-5H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERYYLFZPLNJDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C=C1CCl)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062070 | |

| Record name | 1,3-Benzodioxole, 5-(chloromethyl)-6-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1938-32-5 | |

| Record name | 5-(Chloromethyl)-6-propyl-1,3-benzodioxole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1938-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloromethyl-6-propyl-1,3-benzodioxole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001938325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzodioxole, 5-(chloromethyl)-6-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzodioxole, 5-(chloromethyl)-6-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-6-propyl-1,3-benzodioxole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chloromethyldihydrosafrole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK69BL3V3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What is the main application of Chloromethyldihydrosafrole?

A1: Chloromethyldihydrosafrole (CMDHS) serves as a crucial intermediate in the synthesis of Piperonyl Butoxide (PB) [, ]. PB acts as a synergist for pyrethrin insecticides, enhancing their effectiveness []. CMDHS reacts with butyl carbitol in the presence of NaOH to produce PB [].

Q2: Can you describe a greener approach to synthesizing Chloromethyldihydrosafrole?

A2: Yes, a "green" synthesis route for CMDHS utilizes dihydrosafrole extracted from Cinnamomum Petrophilum Leaves Oil []. This method involves reacting dihydrosafrole with paraformaldehyde and hydrochloric acid, resulting in a high yield (98.6%) of CMDHS with a purity greater than 93.4% []. This process also allows for the recovery and reuse of hydrochloric acid, minimizing waste and environmental impact [].

Q3: What are the environmental considerations regarding Chloromethyldihydrosafrole synthesis?

A4: The "green" synthesis route for CMDHS significantly reduces environmental impact [, ]. After treating wastewater from both the CMDHS synthesis and the subsequent PB synthesis, Chemical Oxygen Demand (CODcr), a crucial indicator of organic pollutants, decreases considerably [, ]. Additionally, colority, another pollution measure, sees a substantial reduction, and the pH level is neutralized [, ]. These findings highlight the environmentally friendly nature of this synthesis method for CMDHS and PB production.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.